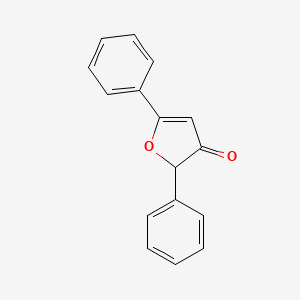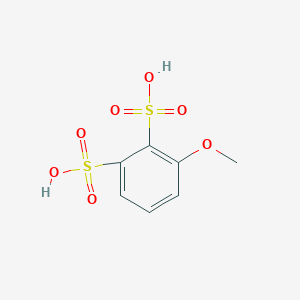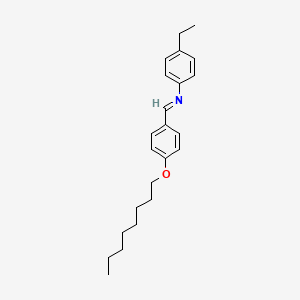
N-(4-ethylphenyl)-1-(4-octoxyphenyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-1-(4-octoxyphenyl)methanimine is an organic compound characterized by the presence of both ethyl and octoxy substituents on a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-1-(4-octoxyphenyl)methanimine typically involves the condensation of 4-ethylbenzaldehyde with 4-octoxyaniline under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as distillation or large-scale chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-ethylphenyl)-1-(4-octoxyphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives such as N-(4-ethylphenyl)-1-(4-octoxyphenyl)methanone.
Reduction: The corresponding amine, N-(4-ethylphenyl)-1-(4-octoxyphenyl)methanamine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-(4-ethylphenyl)-1-(4-octoxyphenyl)methanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Used in the development of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-(4-ethylphenyl)-1-(4-octoxyphenyl)methanimine involves its interaction with molecular targets through its functional groups. The imine group can participate in nucleophilic addition reactions, while the phenyl rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s behavior in various chemical and biological contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-methylphenyl)-1-(4-octoxyphenyl)methanimine
- N-(4-ethylphenyl)-1-(4-butoxyphenyl)methanimine
- N-(4-ethylphenyl)-1-(4-octylphenyl)methanimine
Uniqueness
N-(4-ethylphenyl)-1-(4-octoxyphenyl)methanimine is unique due to the specific combination of ethyl and octoxy substituents, which can impart distinct physical and chemical properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Propriétés
Numéro CAS |
35372-18-0 |
|---|---|
Formule moléculaire |
C23H31NO |
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
N-(4-ethylphenyl)-1-(4-octoxyphenyl)methanimine |
InChI |
InChI=1S/C23H31NO/c1-3-5-6-7-8-9-18-25-23-16-12-21(13-17-23)19-24-22-14-10-20(4-2)11-15-22/h10-17,19H,3-9,18H2,1-2H3 |
Clé InChI |
FYIJLMACKSXAQD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



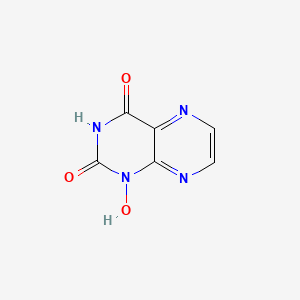
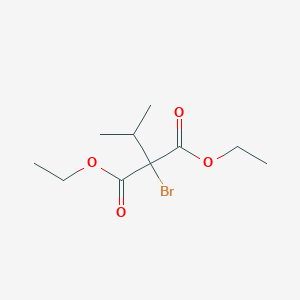

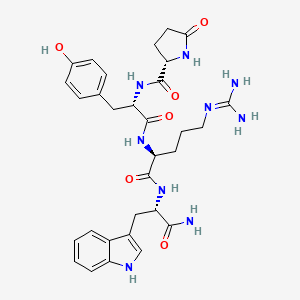

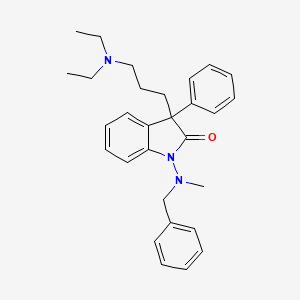
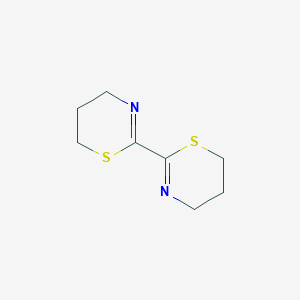
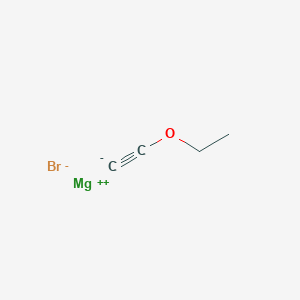
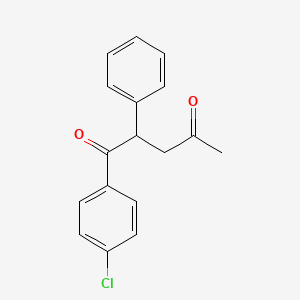
phosphanium chloride](/img/structure/B14673773.png)
